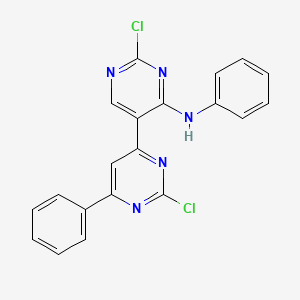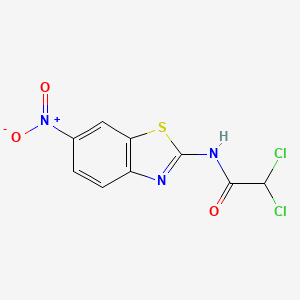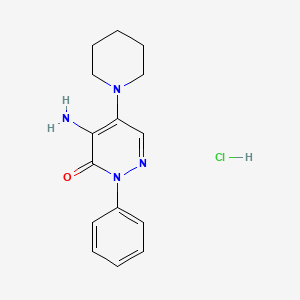
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two pyrimidine rings and phenyl groups, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction of appropriate precursors.
Chlorination: The pyrimidine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Phenylation: The chlorinated pyrimidine is further reacted with phenyl-containing reagents under specific conditions to introduce the phenyl groups.
Amination: Finally, the compound undergoes amination to introduce the amine group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The phenyl groups can participate in coupling reactions, forming larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an inhibitor of influenza virus replication. Its unique structure allows it to interact with specific molecular targets, making it a candidate for antiviral drug development.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA polymerase of the influenza virus, thereby preventing viral gene replication . This inhibition disrupts the viral life cycle, making the compound a potential antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine: This compound is unique due to its dual pyrimidine rings and phenyl groups.
Other Pyrimidine Derivatives: Compounds such as 2-chloro-5-(2-chloro-6-methylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine share structural similarities but differ in the substituents attached to the pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorine and phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N5/c21-19-23-12-15(18(27-19)24-14-9-5-2-6-10-14)17-11-16(25-20(22)26-17)13-7-3-1-4-8-13/h1-12H,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJZATPCOSPUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CN=C(N=C3NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL](/img/structure/B4918144.png)
![8-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4918153.png)
![N,2-bis[4-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4918158.png)
![4-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4918173.png)
![1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B4918183.png)
![2-[(5-CHLORO-2-METHOXYBENZOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4918190.png)

![5-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-thiophenecarboxamide](/img/structure/B4918205.png)
![2-imino-5-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B4918222.png)
![2-(4-methylphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4918224.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4918225.png)
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B4918236.png)
